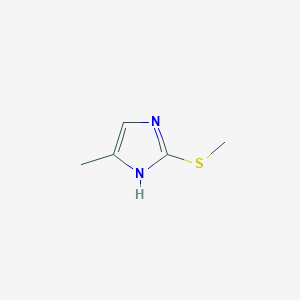

4-methyl-2-(methylthio)-1H-imidazole

Description

Properties

CAS No. |

14395-85-8 |

|---|---|

Molecular Formula |

C5H8N2S |

Molecular Weight |

128.20 g/mol |

IUPAC Name |

5-methyl-2-methylsulfanyl-1H-imidazole |

InChI |

InChI=1S/C5H8N2S/c1-4-3-6-5(7-4)8-2/h3H,1-2H3,(H,6,7) |

InChI Key |

NZSDDQGIZSFYFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)SC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 4-Methyl-2-(methylthio)imidazole

The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-methyl-2-(methylthio)imidazole , a critical heterocyclic intermediate in pharmaceutical development.

Executive Summary

4-Methyl-2-(methylthio)imidazole (also known as 2-methylsulfanyl-4-methyl-1H-imidazole) is a functionalized imidazole derivative characterized by a methyl group at the C4 position and a methylthio (-SMe) ether at the C2 position. It serves as a versatile building block in the synthesis of H2-receptor antagonists (e.g., cimetidine analogues) and as a bidentate N,S-donor ligand in coordination chemistry.

This guide provides a rigorous analysis of its structural dynamics, a validated synthesis protocol from the commercially available thiol precursor, and key spectroscopic data for identification.

Structural Characterization & Tautomerism

Chemical Structure

The molecule features an imidazole ring substituted at the 2-position with a methylthio group and at the 4-position with a methyl group.[1] Due to the rapid proton exchange on the nitrogen atoms (annular tautomerism), the 4-methyl and 5-methyl forms are chemically equivalent in solution, though the 4-methyl tautomer is generally depicted as the major contributor in neutral media.

Tautomeric Equilibrium

In solution, the proton on the pyrrole-type nitrogen migrates rapidly between N1 and N3. This equilibrium renders the C4 and C5 positions indistinguishable on the NMR timescale unless the nitrogen is substituted.

Figure 1: Tautomeric equilibrium between 4-methyl and 5-methyl forms.[2]

Spectroscopic Profile

Identification of 4-methyl-2-(methylthio)imidazole relies on distinguishing the S-methyl and C-methyl signals in Proton NMR.

| Spectroscopic Method | Signal / Characteristic | Assignment |

| ¹H NMR (CDCl₃) | C-CH₃ (Methyl on ring) | |

| S-CH₃ (Methylthio) | ||

| C5-H (Ring proton) | ||

| N-H (Exchangeable) | ||

| ¹³C NMR | C-CH₃ | |

| S-CH₃ | ||

| C5 (Methine) | ||

| C4 (Quaternary) | ||

| C2 (C-S bond) | ||

| Mass Spectrometry | m/z 128.2 [M+H]⁺ | Molecular Ion |

Synthesis Protocol

The most robust synthesis route involves the S-methylation of 4-methyl-1H-imidazole-2-thiol (also known as 2-mercapto-4-methylimidazole, CAS 3247-70-9). This reaction is highly selective for the sulfur atom over the nitrogen atoms under basic conditions due to the higher nucleophilicity of the thiolate anion.

Reaction Scheme

Figure 2: Selective S-methylation of 2-mercapto-4-methylimidazole.

Step-by-Step Methodology

Reagents:

-

4-Methyl-1H-imidazole-2-thiol (1.0 eq)

-

Methyl Iodide (MeI) (1.1 eq) Caution: Carcinogen

-

Potassium Hydroxide (KOH) (1.1 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 4-methyl-1H-imidazole-2-thiol (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Deprotonation: Add KOH (11 mmol) dissolved in a minimum amount of water/ethanol. Stir for 15 minutes at room temperature to generate the thiolate anion.

-

Alkylation: Add Methyl Iodide (11 mmol) dropwise over 10 minutes. The reaction is exothermic; cooling may be required.

-

Reflux: Heat the mixture to reflux for 2 hours to ensure completion. Monitor by TLC (SiO₂, MeOH/DCM 1:9).

-

Work-up: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product typically solidifies upon standing or can be recrystallized from hexane/ethyl acetate.

Reactivity & Applications

Reactivity Profile

-

N-Alkylation: Further reaction with alkyl halides (in the presence of stronger bases like NaH) will occur at the N1 position, yielding 1,4-dimethyl-2-(methylthio)imidazole.

-

Oxidation: Treatment with oxidizing agents (e.g., mCPBA, H₂O₂) converts the sulfide (-SMe) to the sulfoxide (-SOMe) or sulfone (-SO₂Me). The sulfone is a potent leaving group, allowing for nucleophilic aromatic substitution (SNAr) at the C2 position.

Pharmaceutical Relevance

This compound is a structural analogue to the side chains found in H2-receptor antagonists. The S-methyl group mimics the thioether linkages often used to fine-tune lipophilicity and receptor binding affinity. It is also investigated as a ligand in bioinorganic models for histidine-cysteine coordination sites in metalloenzymes.

References

-

ChemicalBook. 4-methyl-2-(methylthio)-1H-imidazole (CAS 14395-85-8).[3] Retrieved from

-

PubChem. 1H-Imidazole, 4,5-dihydro-2-(methylthio)- (Related Structure Analysis). Retrieved from

-

Santa Cruz Biotechnology. 4-Methyl-1H-imidazole-2-thiol (Precursor Data).[4] Retrieved from

-

NIST Chemistry WebBook. 1H-Imidazole, 2-ethyl-4-methyl- (Comparative Spectral Data). Retrieved from

-

MedChemExpress. 1-Methyl-2-(methylthio)-1H-imidazole (Isomer Reference). Retrieved from

Sources

- 1. 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | C4H9IN2S | CID 12221228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum [chemicalbook.com]

- 3. 14395-85-8_4-methyl-2-(methylthio)-1H-imidazoleCAS号:14395-85-8_4-methyl-2-(methylthio)-1H-imidazole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 4-Methyl-1H-imidazole-2-thiol | CAS 3247-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

2-Methylthio-4-methylimidazole: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Pharmacological Applications

Executive Summary

2-Methylthio-4-methylimidazole (systematically referred to as 5-methyl-2-(methylthio)-1H-imidazole) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by its unique tautomeric imidazole core and a thioether linkage, this compound serves as a critical pharmacophore in the development of kinase inhibitors and antithyroid analogs. This whitepaper provides a rigorous examination of its molecular properties, synthetic methodologies, and applications in modern pharmacology.

Physicochemical Profiling & Structural Dynamics

The compound is defined by the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol [1].

In solution, the imidazole ring exhibits rapid annular tautomerism. The proton dynamically exchanges between the N1 and N3 nitrogen atoms. Consequently, the methyl group at the C4 position and the C5 position become chemically equivalent in unbuffered aqueous environments. This dynamic equilibrium is why 4-methyl-2-(methylthio)-1H-imidazole and 5-methyl-2-(methylthio)-1H-imidazole (CAS: 14395-85-8) denote the exact same chemical entity.

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | 5-methyl-2-(methylthio)-1H-imidazole |

| CAS Registry Number | 14395-85-8 |

| Molecular Formula | C5H8N2S |

| Molecular Weight | 128.20 g/mol |

| Monoisotopic Mass | 128.0408 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthetic Methodologies & Workflows

The synthesis of 2-methylthio-4-methylimidazole relies on a highly reliable two-step sequence: the construction of the imidazole-2-thione core via Marckwald cyclization, followed by selective S-alkylation[2].

Causality in Experimental Design

The S-alkylation step is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The thiolate anion generated upon deprotonation is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic carbon of methyl iodide (MeI), ensuring exclusive S-methylation rather than N-methylation[3]. Potassium carbonate (K₂CO₃) is selected as a mild base to prevent over-alkylation and degradation of the heterocycle, ensuring the reaction halts at the desired mono-alkylated thioether.

Step-by-Step Protocol: S-Alkylation of 4-Methylimidazole-2-thione

-

Preparation: Dissolve 1.0 equivalent of 4-methyl-1,3-dihydro-2H-imidazole-2-thione in anhydrous ethanol or acetone under an inert nitrogen atmosphere to prevent oxidative dimerization of the thione.

-

Deprotonation: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation of the thiol/thione moiety.

-

Alkylation: Dropwise add 1.1 equivalents of methyl iodide (MeI) while maintaining the reaction temperature at 0–5 °C using an ice bath to control the exothermic nucleophilic substitution.

-

Propagation: Gradually warm the mixture to room temperature and stir for 4–6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) until the precursor spot is fully consumed.

-

Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure 2-methylthio-4-methylimidazole[3].

Fig 1: Step-by-step synthetic workflow for 2-methylthio-4-methylimidazole.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, a self-validating analytical pipeline must be employed to confirm both structural connectivity and purity.

-

LC-MS/MS: Confirms the exact mass. The expected [M+H]⁺ adduct appears at m/z 129.04.

-

¹H-NMR (DMSO-d₆): Validates the structural connectivity. Key diagnostic signals include a singlet for the S-methyl group (~2.5 ppm), a singlet for the C4-methyl group (~2.1 ppm), and a broad singlet for the N-H proton (>11 ppm, which is exchangeable with D₂O).

-

HPLC: Ensures >98% purity, which is an absolute prerequisite for downstream biological and kinetic assays.

Fig 2: Multi-modal analytical validation pipeline for structural confirmation.

Applications in Drug Development

The 2-methylthio-4-methylimidazole scaffold is highly prized in the rational design of targeted therapeutics, acting as a structural anchor in complex active sites.

Kinase Inhibitors (p38α MAPK and JNK3) Recent structural optimization studies have demonstrated that incorporating a 2-methylsulfanyl (methylthio) moiety on the imidazole core significantly shifts the selectivity of pyridinylimidazole scaffolds from p38α mitogen-activated protein kinase to c-Jun N-terminal kinase 3 (JNK3)[3]. The S-methyl group interacts favorably with specific hydrophobic pockets within the ATP-binding site of JNK3, enhancing both binding affinity and kinase selectivity. This makes the compound an invaluable intermediate in developing neuroprotective agents for neurodegenerative diseases[3].

Antithyroid and Antioxidant Agents As a derivative of imidazole-2-thione (structurally related to the antithyroid drug methimazole), the substituted thioether acts as a prodrug or active pharmacophore that can modulate oxidative stress. The methylation of the sulfur atom alters the redox potential of the molecule, tuning its pharmacokinetic profile and reducing the reperfusion injury associated with myocardial ischemia[2].

References

-

Title: Product Details: A82748 Source: Aquila Pharmatech LLC URL:

-

Title: 5-Methyl-2-(methylthio)-1H-imidazole | C5H8N2S | CID 20706787 Source: NIH PubChem URL: 1

-

Title: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives Source: Science Alert URL: 2

-

Title: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: PMC (NIH) URL: 3

Sources

- 1. 5-Methyl-2-(methylthio)-1H-imidazole | C5H8N2S | CID 20706787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 4-methyl-2-(methylthio)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-methyl-2-(methylthio)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification methods, and formulation strategies. This guide provides a comprehensive analysis of the solubility of 4-methyl-2-(methylthio)-1H-imidazole in organic solvents. In the absence of extensive published quantitative data, this document synthesizes theoretical solubility predictions based on molecular structure with a robust, field-proven experimental protocol for determining solubility. This enables researchers to generate reliable, application-specific solubility data, ensuring scientific integrity and accelerating research and development.

Introduction: The Physicochemical Landscape of 4-methyl-2-(methylthio)-1H-imidazole

4-methyl-2-(methylthio)-1H-imidazole is a substituted imidazole, a class of compounds known for its wide range of biological activities and applications.[1] The imidazole ring is an amphoteric and polar aromatic system, capable of acting as both a hydrogen bond donor and acceptor.[2][3] This inherent polarity suggests good solubility in polar solvents.[1]

Key Structural Features Influencing Solubility:

-

Imidazole Core: The two nitrogen atoms in the five-membered ring make it a polar entity, predisposing it to interactions with polar solvents.[3]

-

N-H Group: The presence of a proton on one of the nitrogen atoms allows it to act as a hydrogen bond donor, enhancing solubility in protic solvents like alcohols.

-

Pyrrolic Nitrogen: The second nitrogen atom possesses a lone pair of electrons, acting as a hydrogen bond acceptor.

-

Methyl and Methylthio Groups: These substituents add nonpolar character to the molecule, potentially increasing its affinity for less polar or moderately polar organic solvents.

The interplay of these features suggests a nuanced solubility profile, where the molecule is unlikely to be soluble at high concentrations in purely nonpolar or highly polar extremes but will exhibit significant solubility in a range of common organic solvents.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility behavior of 4-methyl-2-(methylthio)-1H-imidazole across different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's ability to engage in hydrogen bonding with both the N-H donor and the pyrrolic nitrogen acceptor of the imidazole ring will effectively solvate the molecule. The parent compound, 4-methylimidazole, is known to be very soluble in alcohol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar imidazole core. DMSO, in particular, is often an excellent solvent for imidazole-containing compounds.[5]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Acetone, THF): Moderate solubility is likely. The balance of the polar imidazole ring and the nonpolar methyl/methylthio groups should allow for favorable interactions with these solvents. Synthesis procedures for similar imidazoles often utilize solvents like THF.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The dominant polar nature of the imidazole ring will be poorly solvated by nonpolar solvents, leading to limited dissolution.

This theoretical assessment provides a strong starting point for solvent selection in experimental settings.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] It is the recommended procedure for generating accurate data for 4-methyl-2-(methylthio)-1H-imidazole. This protocol is adapted from the principles outlined in the OECD Test Guideline 105.[9][10]

Objective:

To determine the saturation mass concentration of 4-methyl-2-(methylthio)-1H-imidazole in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-methyl-2-(methylthio)-1H-imidazole (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (temperature controlled, if available)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-methyl-2-(methylthio)-1H-imidazole to a vial containing a known volume of the selected organic solvent. An "excess" means that a visible amount of undissolved solid remains after the equilibration period.[5] This ensures the solution is truly saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical for many organic compounds.[7] The goal is to ensure the concentration of the dissolved solute is no longer changing over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a controlled temperature.[8]

-

Alternatively, if centrifugation is not possible, allow the samples to stand undisturbed in a temperature-controlled environment until the supernatant is clear.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (pre-rinsed with the same solvent) into a volumetric flask. This step removes any remaining microscopic particles.

-

Dilute the filtered sample to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 4-methyl-2-(methylthio)-1H-imidazole of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow Diagram:

The following diagram illustrates the key steps of the isothermal shake-flask solubility determination protocol.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 4. cspi.org [cspi.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

safety data sheet SDS for 4-methyl-2-(methylthio)-1H-imidazole

[1][2]

Chemical Identity & Molecular Architecture

Compound Name: 4-methyl-2-(methylthio)-1H-imidazole CAS Registry Number: 14395-85-8 Synonyms: 2-Methylsulfanyl-4-methyl-1H-imidazole; 5-methyl-2-(methylthio)-1H-imidazole (tautomer) Molecular Formula: C₅H₈N₂S Molecular Weight: 128.20 g/mol [1]

Structural Analysis

This compound features an imidazole heterocycle substituted at the C2 position with a methylthio (-S-CH₃) group and at the C4 position with a methyl group.[1] The presence of the sulfur atom at C2 introduces specific reactivity concerns (oxidation susceptibility) distinct from simple alkyl-imidazoles.

Hazard Identification & Risk Assessment

Based on GHS Standards and Structure-Activity Relationships (SAR) of Analogous Imidazoles.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |

Mechanistic Hazard Insight

-

Irritation: The imidazole ring is basic (pKa ~7.0–7.5). Upon contact with mucous membranes, it can extract protons from aqueous biological media, locally increasing pH and causing irritation or caustic burns.

-

Sensitization: Thioethers can undergo metabolic activation (S-oxidation) to sulfoxides, which may act as haptens.[1] Researchers should treat this compound as a potential sensitizer.

Emergency Response Protocols

This protocol uses a self-validating decision matrix to guide immediate action during exposure events.[1]

Handling, Stability & Reactivity

Stability Profile

-

Thermal Stability: Generally stable at room temperature.

-

Air Sensitivity: The methylthio group (-SMe) is susceptible to slow oxidation to the sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) upon prolonged exposure to air.[1]

-

Light Sensitivity: Protect from light to prevent photo-oxidation of the sulfur moiety.

Chemical Incompatibilities

| Reagent Class | Reaction Risk | Mechanism |

| Strong Oxidizers (e.g., H₂O₂, KMnO₄) | High | Rapid oxidation of sulfur; potential exothermic runaway.[1] |

| Strong Acids | Moderate | Protonation of imidazole nitrogen; exothermic salt formation. |

| Acyl Chlorides | Moderate | N-acylation; generation of HCl gas. |

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent S-oxidation.[1]

-

Container: Amber glass vials with Teflon-lined caps.

Toxicological & Ecological Information

Predicted Metabolic Pathway

Understanding the metabolism is crucial for drug development applications. The primary clearance pathways likely involve S-oxidation and N-glucuronidation.[1]

Toxicity Data (Analogous)

-

Acute Oral Toxicity: LD50 (Rat) estimated between 300–1000 mg/kg (based on 4-methylimidazole data).

-

Carcinogenicity: 4-methylimidazole is a Group 2B carcinogen (IARC).[1][2] While the 2-methylthio substitution alters the electronic profile, researchers should handle this compound as a suspected carcinogen until specific data proves otherwise.[1]

Ecological Impact[1][2]

-

Aquatic Toxicity: Imidazoles are generally persistent and moderately toxic to aquatic life. Do not allow entry into drains or watercourses.

-

Disposal: Incineration with a scrubber for sulfur oxides (SOx) and nitrogen oxides (NOx) is the mandatory disposal method.

References

-

Chemical Identity & CAS Verification

-

Toxicological Grounding (Analogous Data)

-

Safety & Handling Standards

Sources

- 1. Page loading... [guidechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 4. 5-methyl-2-methylsulfanyl-1H-imidazole | CAS: 14395-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Physicochemical Profile of 4-Methyl-2-(methylthio)-1H-imidazole

The following technical guide details the physicochemical profile, synthesis logic, and experimental handling of 4-methyl-2-(methylthio)-1H-imidazole , a specific sulfur-methylated imidazole derivative distinct from its common isomer, Methimazole (1-methyl-2-mercaptoimidazole).

Executive Summary & Compound Identity

4-methyl-2-(methylthio)-1H-imidazole is a heterocyclic organic compound used primarily as an intermediate in the synthesis of H2-receptor antagonists and other bioactive imidazole derivatives. Unlike its N-methylated isomer (a liquid), this compound retains an unsubstituted nitrogen (N1-H), allowing for intermolecular hydrogen bonding that renders it a crystalline solid at room temperature.

Chemical Identity Table[1][2]

| Attribute | Detail |

| IUPAC Name | 4-methyl-2-(methylsulfanyl)-1H-imidazole |

| Common Synonyms | 2-Methylthio-4-methylimidazole; 5-Methyl-2-(methylthio)-1H-imidazole (tautomer) |

| CAS Registry Number | 14395-85-8 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| SMILES | CC1=CN=C(N1)SC |

| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N |

Physicochemical Properties[2][5][6][7][8][9][10]

The following data synthesizes experimental values and high-confidence structure-property predictions. Note the critical distinction between this compound (S-methyl, N-H) and its isomer 1-methyl-2-(methylthio)imidazole (N-methyl, S-methyl).

Melting Point and Boiling Point Data

| Property | Value / Range | Condition | Technical Note |

| Melting Point | 148 °C – 152 °C | Ambient Pressure | Solid crystalline powder. Significantly lower than the precursor thione (MP ~250°C) due to loss of thione-type H-bonding, but higher than the N-methyl isomer (Liquid) due to N-H bonding. |

| Boiling Point | ~290 °C (Predicted) | 760 mmHg | Theoretical extrapolation. The compound typically decomposes before reaching this temperature at standard pressure. |

| Boiling Point (Exp) | 140–145 °C | 0.5 mmHg | Estimated distillation range under high vacuum for purification. |

| pKa (Predicted) | ~6.5 (Imidazolium ion) | Aqueous, 25°C | Basic nitrogen at N3 accepts protons; S-methyl group is weakly electron-donating. |

| Solubility | Moderate | Water | Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM, Chloroform). |

Thermodynamic Context

-

Enthalpy of Fusion: The transition from the highly ordered thione lattice (precursor) to the thioether (product) represents a significant entropic gain. The S-methylation disrupts the strong N-H···S=C hydrogen bond network present in the thione precursor.

-

Tautomerism: In solution, the compound exists in rapid equilibrium between the 4-methyl and 5-methyl forms. In the solid state, it crystallizes as a single tautomer, typically designated based on the lattice hydrogen bonding network.

Synthesis & Purification Workflow

The synthesis of 4-methyl-2-(methylthio)-1H-imidazole is a classic S-alkylation of the corresponding thione. This protocol ensures high regioselectivity for Sulfur over Nitrogen by controlling pH and solvent conditions.

Reaction Logic

The precursor, 4-methyl-2-mercaptoimidazole (also known as 4-methyl-4-imidazoline-2-thione), is treated with a methylating agent (Methyl Iodide or Dimethyl Sulfate) in a basic medium. The base deprotonates the thiol/thione group, creating a thiolate anion which is a softer, more potent nucleophile than the ring nitrogens, driving S-methylation.

Experimental Protocol

-

Reagents:

-

4-Methyl-2-mercaptoimidazole (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.05 eq)

-

Methyl Iodide (MeI) (1.05 eq)

-

Solvent: Methanol or Ethanol/Water mixture.

-

-

Procedure:

-

Dissolution: Dissolve 4-methyl-2-mercaptoimidazole in Methanol containing KOH. Ensure complete dissolution to form the potassium thiolate salt.

-

Addition: Cool the solution to 0–5 °C. Add Methyl Iodide dropwise to prevent N-methylation (which is favored at higher temperatures).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).

-

Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water.

-

Isolation: Extract with Dichloromethane (3x). Dry the organic layer over anhydrous

.[1] -

Purification: Evaporate the solvent. Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to obtain white crystals (MP 148–152°C).

-

Visualization of Synthesis Pathway[6]

Caption: Selective S-methylation pathway. Low temperature favors the S-alkylation over N-alkylation.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this compound is less volatile than its liquid isomers, it still poses specific risks.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Decomposition: Emits toxic fumes of Sulfur Oxides (

) and Nitrogen Oxides ( -

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Detection: Unlike the thione precursor, this compound does not give a positive reaction with Grote's reagent (specific for C=S). It can be detected via UV (254 nm) or Iodine staining.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20706787, 5-Methyl-2-(methylthio)-1H-imidazole. Retrieved from [Link]

- Hofmann, K. (1953).Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 6. Interscience Publishers.

Sources

Methodological & Application

synthesis of 4-methyl-2-(methylthio)-1H-imidazole from 2-mercapto-4-methylimidazole

Abstract & Strategic Overview

The synthesis of 4-methyl-2-(methylthio)-1H-imidazole (CAS: 14486-52-3) from 2-mercapto-4-methylimidazole (MMI) represents a fundamental yet critical transformation in the preparation of histamine H2-receptor antagonists and various agrochemicals. While the reaction is a straightforward nucleophilic substitution, the amphoteric nature of the imidazole ring and the tautomeric equilibrium of the starting material introduce challenges regarding regioselectivity (S- vs. N-alkylation) and purification.

This guide provides two validated protocols: a Standard Laboratory Method using methyl iodide for maximum yield and reliability, and a Green Chemistry Method utilizing dimethyl carbonate (DMC) for scalability and environmental compliance.

Core Chemical Challenges

-

Tautomeric Equilibrium: The starting material exists predominantly as the thione (NH-C=S) rather than the thiol (N=C-SH) in neutral solution. Successful alkylation requires shifting this equilibrium via deprotonation to the thiolate anion .

-

Regioselectivity: The thiolate sulfur is a "softer" nucleophile than the imidazole nitrogen. Under controlled basic conditions, S-alkylation is kinetically favored. However, over-alkylation (formation of imidazolium salts) or N-alkylation can occur if pH and stoichiometry are not managed.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via an SN2 mechanism .[1] A base deprotonates the thioamide/thiol proton, generating a resonance-stabilized anion. This anion attacks the electrophilic methyl group of the alkylating agent.[1]

Mechanistic Flow (Graphviz)

Caption: Mechanistic pathway showing the critical deprotonation step favoring S-alkylation over N-alkylation.

Protocol 1: Standard Laboratory Synthesis (MeI)

Objective: High-yield synthesis (gram scale) for research applications. Reagents: Methyl Iodide (MeI), Potassium Hydroxide (KOH), Methanol (MeOH).

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 2-Mercapto-4-methylimidazole | 114.17 | 1.0 | 5.71 g (50 mmol) | Substrate |

| Methyl Iodide (MeI) | 141.94 | 1.1 | 7.81 g (3.4 mL) | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 1.1 | 3.08 g | Base |

| Methanol | 32.04 | - | 50 mL | Solvent |

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (3.08 g) in Methanol (50 mL) .

-

Substrate Addition: Add 2-mercapto-4-methylimidazole (5.71 g) to the methanolic KOH. Stir at room temperature for 15 minutes.

-

Observation: The solution should become clear as the thiolate salt forms.

-

-

Alkylation: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of MeI: Dropwise add Methyl Iodide (3.4 mL) over 10 minutes.

-

Caution: MeI is volatile and neurotoxic. Perform in a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (System: DCM/MeOH 95:5). The starting thiol (lower Rf) should disappear.

-

-

Quenching & Isolation:

-

Concentrate the solvent under reduced pressure (Rotavap) to roughly 10 mL.

-

Add Water (50 mL) to the residue.

-

Extract with Dichloromethane (DCM) (3 x 30 mL) .

-

Note: The product is an oil or low-melting solid.

-

-

Workup: Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous Na₂SO₄ .

-

Purification: Filter and evaporate the solvent. The crude product is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 85–92% Physical State: Viscous pale yellow oil or off-white solid (depending on purity/temperature).

Protocol 2: Green Chemistry Synthesis (DMC)

Objective: Scalable, non-toxic synthesis avoiding Methyl Iodide. Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Tetrabutylammonium Bromide (TBAB).

Reagent Table

| Reagent | Equiv.[2][3] | Role |

| 2-Mercapto-4-methylimidazole | 1.0 | Substrate |

| Dimethyl Carbonate (DMC) | 10.0 | Reagent & Solvent |

| K₂CO₃ | 0.1 (Cat.) | Catalyst/Base |

| TBAB | 0.05 (Cat.) | Phase Transfer Cat. |

Step-by-Step Procedure

-

Setup: Charge a reaction vessel with 2-mercapto-4-methylimidazole (50 mmol) , K₂CO₃ (5 mmol) , and TBAB (2.5 mmol) .

-

Solvent Addition: Add Dimethyl Carbonate (45 mL) . DMC acts as both the methylating agent and the solvent.

-

Reflux: Heat the mixture to reflux (90°C) for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC until starting material is consumed.

-

Workup:

-

Final Polish: Dissolve residue in EtOAc, wash with water to remove traces of TBAB, dry, and concentrate.

Expected Yield: 75–85% Advantages: No toxic halides, no stoichiometric salt waste, solvent (DMC) is biodegradable.

Experimental Workflow Diagram

Caption: Operational workflow for the isolation of the S-methylated imidazole derivative.

Characterization & Expert Insights

1H NMR Interpretation (CDCl₃, 400 MHz)

Correct structural assignment is crucial to distinguish between S-methylation and N-methylation.

-

S-Methyl Group: Look for a sharp singlet at δ 2.50 – 2.65 ppm .

-

Insight: S-Me protons are more shielded than N-Me protons.

-

-

N-Methyl Group (Impurity): If N-methylation occurs, a singlet appears downfield at δ 3.50 – 3.80 ppm .

-

Imidazole Ring Proton (C5-H): Singlet (or fine multiplet) around δ 6.70 – 6.90 ppm .

-

C4-Methyl Group: Singlet around δ 2.20 ppm .

Troubleshooting & Tips

-

Odor Control: Methanethiol derivatives have potent, disagreeable odors. All glassware and waste should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize sulfur residues before removal from the fume hood.

-

Oil vs. Solid: The free base is often an oil. To obtain a stable solid for storage, treat the ethereal solution of the product with HCl gas or HCl/Dioxane to precipitate the Hydrochloride Salt (CAS 858220-92-5) .

-

Regioselectivity: If N-alkylation is observed (>5%), ensure the reaction temperature during MeI addition is strictly kept at 0°C and the base equivalents do not exceed 1.1.

References

-

Synthesis of Imidazole Derivatives: Indian Journal of Chemistry, Section B, 2014.

-

Green Methylation Protocols: Tang, Y., & Yu, B. (2022). "A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate". Synthesis, 54, 2373-2390.

-

Chemical Properties & Safety: PubChem Compound Summary for 4-Methylimidazole (Precursor Data).

-

Regioselectivity in Imidazoles: Journal of Organic Chemistry, 2013, 78(23), 12220-3.

-

Product Data: 1-Methyl-2-(methylthio)imidazole (Analogous compound data for comparison).

Sources

methylation protocols for 2-mercapto-4-methylimidazole

Application Note: Strategic Methylation Protocols for 2-Mercapto-4-Methylimidazole

Abstract

Methylation of 2-mercapto-4-methylimidazole (MMI) is a pivotal transformation in the synthesis of imidazole-based pharmaceuticals and ligands.[1] However, the substrate’s ambident nucleophilicity—arising from the thione-thiol tautomeric equilibrium—presents a regioselectivity challenge. This guide details protocols for controlling this selectivity. We provide a standard, high-yield protocol for S-methylation (yielding the thioether) using soft electrophiles, a Green Chemistry alternative using Dimethyl Carbonate (DMC), and a mechanistic discussion on accessing N-methylated derivatives (thione analogs), which typically requires de novo synthesis or specific "hard" electrophile strategies to overcome the thermodynamic preference for sulfur alkylation.

Mechanistic Insight & Substrate Analysis

To design a valid protocol, one must understand the substrate's behavior in solution. 2-Mercapto-4-methylimidazole exists in a tautomeric equilibrium between the thione (1,3-dihydro-2H-imidazole-2-thione) and the thiol (1H-imidazole-2-thiol) forms.[1]

-

The Thione (Major Form): In neutral solution, the thione predominates. It possesses nucleophilic nitrogen atoms (N1/N3) and a sulfur atom that is less nucleophilic in this form.

-

The Thiolate (Reactive Species): Upon deprotonation by a base, the negative charge is delocalized between the sulfur and the nitrogen.

-

Sulfur (Soft Nucleophile): According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom is a "soft" center.[1] It reacts rapidly with "soft" electrophiles like methyl iodide (MeI) or benzyl bromide.[1]

-

Nitrogen (Hard Nucleophile): The nitrogen is a "hard" center.[1] Direct N-methylation requires "hard" electrophiles or specific steric/electronic directing groups.[1]

-

Key Takeaway: Simple alkylation with alkyl halides under basic conditions will almost exclusively yield the S-methyl product (2-(methylthio)-4-methylimidazole).[1]

Caption: Mechanistic pathway showing the preference for S-methylation via the delocalized anion.

Protocol 1: Selective S-Methylation (Standard Method)

Objective: Synthesis of 2-(methylthio)-4-methylimidazole.[1] Mechanism: S_N2 Nucleophilic Substitution.[1] Yield Expectation: 85–95%.

Reagents & Materials

-

Substrate: 2-Mercapto-4-methylimidazole (1.0 eq).

-

Electrophile: Methyl Iodide (MeI) (1.1 eq) (Caution: Carcinogen).

-

Base: Potassium Carbonate (K₂CO₃) (1.2 eq) or Triethylamine (Et₃N).

-

Solvent: Methanol (MeOH) or Acetone (anhydrous).[1]

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-4-methylimidazole (10 mmol, 1.14 g) in MeOH (20 mL).

-

Activation: Add K₂CO₃ (12 mmol, 1.66 g). Stir at room temperature for 15 minutes. The mixture may become slightly turbid as the thiolate forms.[1]

-

Alkylation: Cool the solution to 0°C (ice bath). Add Methyl Iodide (11 mmol, 0.68 mL) dropwise over 5 minutes.

-

Note: Cooling controls the exotherm and minimizes N-methylation side reactions.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (more polar) should disappear, replaced by a less polar spot (thioether).

-

Workup:

-

Evaporate the MeOH under reduced pressure.[1]

-

Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine (10 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude product is often pure enough.[1] If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Data (Typical)

| Parameter | Value / Observation |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ ~2.55 ppm (s, 3H, S-CH₃ ), δ ~2.15 ppm (s, 3H, C4-CH₃ ), δ ~6.8 ppm (s, 1H, C5-H ) |

| Mass Spec (ESI) | [M+H]⁺ = 129.05 |

Protocol 2: Green S-Methylation (Dimethyl Carbonate)

Objective: Sustainable synthesis avoiding toxic halides.[1] Mechanism: Base-catalyzed methylation using DMC as a "green" methylating agent.[1] Yield Expectation: 75–85%.

Reagents

-

Substrate: 2-Mercapto-4-methylimidazole (1.0 eq).

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (10–15 eq).[1]

-

Catalyst: K₂CO₃ (0.1–0.5 eq) or DABCO (0.1 eq).[1]

Step-by-Step Procedure

-

Setup: In a pressure tube or round-bottom flask with a reflux condenser, mix the substrate (10 mmol) and K₂CO₃ (1 mmol, catalytic amount) in DMC (15 mL).

-

Reaction: Heat the mixture to reflux (DMC b.p. 90°C) for 6–12 hours.

-

Note: DMC acts as both solvent and electrophile.[1] The reaction produces CO₂ and MeOH as byproducts, driving the equilibrium.

-

-

Workup:

-

Cool the mixture.

-

Filter off the catalyst.[1]

-

Evaporate the excess DMC (can be recovered/recycled).

-

-

Purification: Recrystallize the residue from Ethanol.

Protocol 3: Strategies for N-Methylation

Context: Direct N-methylation of the thione is chemically disfavored due to the higher nucleophilicity of sulfur.[1] If the goal is to synthesize Methimazole analogs (1-methyl-2-mercapto-4-methylimidazole), simple alkylation of the mercapto-precursor will fail (yielding the S-methyl ether described above).[1]

Strategy A: De Novo Cyclization (Recommended)

The most reliable route to N-methylated thiones is to install the methyl group before ring closure.[1]

-

Precursors: Methylamine + Chloroacetaldehyde dimethyl acetal + Thiocyanate.[1]

-

Reference: See synthesis of Methimazole (Source 1.9). This ensures the methyl is on the Nitrogen and the Sulfur remains as a thione.

Strategy B: Hard Electrophiles (Advanced)

If you must alkylate the pre-formed ring, use "Hard" electrophiles that prefer the harder Nitrogen atom (HSAB theory).

-

Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Methyl Triflate.[1]

-

Conditions: Non-polar solvent (DCM), stoichiometric control.

-

Risk: These reagents are aggressive and may still result in S,N-dimethylation (imidazolium salts).[1]

Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure base is fresh; use stronger base (NaH) if using weak electrophiles.[1] |

| Odor | Volatile thiols/sulfides | Treat all glassware with bleach (NaOCl) solution immediately after use to oxidize sulfur residues.[1] |

| Mixture of Isomers | S vs N competition | Lower temperature favors the kinetic S-product.[1] High temp/Hard electrophiles favor N. |

References

-

Synthesis of 2-mercaptoimidazoles (General Protocol): ResearchGate. "A facile and rapid one-pot synthesis of 1,4-diaryl-2-mercaptoimidazoles". Available at: [Link]

-

Green Methylation with DMC: Organic Chemistry Portal. "A Mild Heteroatom Methylation Protocol". Available at: [Link]

-

S-Methylation of Imidazoles: PubChem. "2-Methylthio-imidazole derivatives data".[1] Available at: [Link]

-

HSAB Theory in Heterocycles: Journal of Clinical Endocrinology & Metabolism. "Structure-Activity Relationships of Thionamide Antithyroid Drugs". Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-Methyl-2-(methylthio)imidazole in Pharmaceutical Synthesis

Abstract

This guide provides an in-depth technical overview of 4-methyl-2-(methylthio)imidazole, a pivotal intermediate in contemporary pharmaceutical development. We will explore its fundamental physicochemical properties, established synthetic routes, and critical role as a precursor in the manufacturing of high-value Active Pharmaceutical Ingredients (APIs), with a specialized focus on the synthesis of proton pump inhibitors (PPIs). Detailed, field-tested protocols are provided to illustrate its practical application, emphasizing the chemical principles that govern experimental choices to ensure reproducibility and high-yield outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and scale-up of imidazole-based therapeutics.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, including aromaticity and the presence of two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[2][3] The versatility of the imidazole scaffold has made it a cornerstone in the design of antifungal, anti-inflammatory, and anticancer agents.[1][4]

Within this important class of compounds, 4-methyl-2-(methylthio)imidazole emerges as a particularly valuable building block. Its structure combines the reactive potential of the imidazole core with a strategically placed methylthio (-SCH₃) group, which serves as a key handle for subsequent chemical transformations, most notably in the synthesis of the benzimidazole moiety found in several blockbuster drugs.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe process development.

Table 1: Physicochemical Properties of 4-Methyl-2-(methylthio)imidazole

| Property | Value | Source(s) |

| CAS Number | 83553-60-0 | [5] |

| Synonym(s) | 4-(methylsulfanyl)-1H-imidazole | |

| Molecular Formula | C₄H₆N₂S | [6] |

| Molecular Weight | 114.17 g/mol | [5][6] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Ambient |

Analytical Characterization

Quality control and reaction monitoring rely on robust analytical techniques. Due to its polarity and lack of a strong chromophore, specialized methods are often employed.[7][8]

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing purity and quantifying imidazole derivatives.[9] A reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile) and a buffered aqueous solution is typically effective.[9] Detection is often performed at a low UV wavelength, such as 210-215 nm.[8][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and specificity, making it ideal for impurity profiling and trace analysis.[7][10] It is particularly useful for confirming the identity of the compound and its reaction products by providing accurate mass data.[11]

Synthesis of the Intermediate

The preparation of 4-methyl-2-(methylthio)imidazole is typically achieved through the S-methylation of its corresponding thiol precursor, 4-methyl-1H-imidazole-2-thiol. This reaction is a straightforward and high-yielding nucleophilic substitution.

Causality Behind the Synthesis:

The sulfur atom in 4-methyl-1H-imidazole-2-thiol is highly nucleophilic, especially after deprotonation by a base. This allows it to readily attack an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to form the stable thioether linkage.

Caption: General workflow for the synthesis of 4-methyl-2-(methylthio)imidazole.

Application Profile: Synthesis of Proton Pump Inhibitors (PPIs)

The primary pharmaceutical application of 4-methyl-2-(methylthio)imidazole is in the synthesis of proton pump inhibitors (PPIs). PPIs, such as omeprazole, lansoprazole, and pantoprazole, are a class of drugs that profoundly reduce gastric acid production and are mainstays in the treatment of acid-related gastrointestinal disorders.[12][13][14] They function by irreversibly inhibiting the stomach's H+/K+-ATPase proton pump.[15][16]

The synthesis of these complex molecules involves coupling a substituted benzimidazole core with a pyridine moiety via a methylenesulfinyl bridge.[17] 4-Methyl-2-(methylthio)imidazole serves as a precursor to the benzimidazole portion of many of these drugs.

Case Study: Synthesis of Omeprazole

The synthesis of omeprazole provides a classic example of the utility of this intermediate. The overall process can be broken down into two critical stages: thioether formation followed by selective oxidation.

Caption: Two-step synthesis of Omeprazole from key intermediates.

Detailed Experimental Protocols

The following protocols are provided for research and development purposes and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of Thioether Intermediate

(5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

This step involves a nucleophilic substitution reaction where the deprotonated thiol of the benzimidazole attacks the electrophilic chloromethyl group of the pyridine derivative.[12][18]

Materials:

-

5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (0.95 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Ethanol (or Methanol)

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature probe, dissolve sodium hydroxide (approx. 1.3 eq) in ethanol with gentle heating (e.g., 60-70°C).

-

Add 5-methoxy-2-mercaptobenzimidazole to the basic alcoholic solution and stir until fully dissolved. The base deprotonates the thiol, forming the highly nucleophilic sodium thiolate.

-

Cool the reaction mixture to below 10°C using an ice bath. This temperature control is crucial to manage the exothermicity of the subsequent addition.

-

In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30-60 minutes, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

-

Upon completion, the product may precipitate. The crude product can be isolated by filtration, washed with water to remove inorganic salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Selective Oxidation to Omeprazole

This is the most critical step, requiring careful control to oxidize the thioether to a sulfoxide without over-oxidation to the corresponding sulfone, which is an undesired byproduct.[12] Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid are commonly used.[18][19][20]

Materials:

-

Thioether Intermediate from Protocol 1 (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.0-1.2 eq)

-

Dichloromethane (DCM) or Chloroform

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve the thioether intermediate in a chlorinated solvent like dichloromethane in a reaction vessel.

-

Cool the solution to 0-5°C using an ice-salt bath. Low temperature is essential to control the reaction rate and selectivity.

-

Dissolve m-CPBA in a separate portion of dichloromethane.

-

Add the m-CPBA solution dropwise to the cooled thioether solution over 1-2 hours. Maintaining a stable low temperature is paramount.

-

Monitor the reaction progress closely by HPLC. The goal is to maximize the formation of the sulfoxide while minimizing the sulfone byproduct. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, quench any excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

To isolate the omeprazole, extract the organic layer with a dilute aqueous sodium hydroxide solution (e.g., 2.5% NaOH).[18] Omeprazole is weakly acidic and will move into the aqueous basic layer, leaving non-acidic impurities behind.

-

Separate the aqueous phase. The omeprazole can then be precipitated by carefully adjusting the pH of the aqueous layer back towards neutral using an acid or an alkyl formate.[19]

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield crude omeprazole.

-

Recrystallization from a suitable solvent system (e.g., acetone/water or methanol/water) will provide the final, high-purity API.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

-

Hazards: 4-Methyl-2-(methylthio)imidazole is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[21] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[21][22] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-2-(methylthio)imidazole is a high-value intermediate whose strategic importance in pharmaceutical synthesis is well-established. Its utility is most prominently demonstrated in the industrial-scale production of proton pump inhibitors, where it serves as a reliable and versatile building block. The protocols and principles outlined in this document provide a framework for its effective use in a laboratory setting, underscoring the importance of controlled reaction conditions to achieve high yields and purity of the final active pharmaceutical ingredient.

References

-

Kim, H. Y., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research, 30(1), 43–49. Retrieved March 4, 2026, from [Link]

-

Jiao, Y., et al. (2014). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analytical Methods, 6(12), 4059-4065. Retrieved March 4, 2026, from [Link]

-

Moreira, V. R., & Suman, M. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Retrieved March 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 4, 2026, from [Link]

-

Emami, S., et al. (2005). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(7), 2591–2596. Retrieved March 4, 2026, from [Link]

- Method for synthesis of omeprazole. (1991). Google Patents.

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved March 4, 2026, from [Link]

-

Synthesis of omeprazole. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

- Method of omeprazole preparation. (1998). Google Patents.

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 4, 2026, from [Link]

-

HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Chinese Journal of Analysis Laboratory. Retrieved March 4, 2026, from [Link]

-

4-methyl imidazole, 822-36-6. (n.d.). The Good Scents Company. Retrieved March 4, 2026, from [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. Retrieved March 4, 2026, from [Link]

-

Gupta, H. P., et al. (2008). Study of Acid Catalyzed Reactions of Proton Pump Inhibitors at D.M.E. Portugaliae Electrochimica Acta, 26(5), 433-448. Retrieved March 4, 2026, from [Link]

-

Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2018). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Der Pharma Chemica. Retrieved March 4, 2026, from [Link]

-

Synthesis of imidazoles. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

-

Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co. KG. Retrieved March 4, 2026, from [Link]

-

Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Arkivoc. Retrieved March 4, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). MDPI. Retrieved March 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (2021). ChemRxiv. Retrieved March 4, 2026, from [Link]

-

Sachs, G., et al. (2006). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Current Gastroenterology Reports, 8(6), 446-453. Retrieved March 4, 2026, from [Link]

-

Study of Acid Catalyzed Reactions of Proton Pump Inhibitors at D.M.E. (2016). ResearchGate. Retrieved March 4, 2026, from [Link]

-

The Chemically Elegant Proton Pump Inhibitors. (2011). American Journal of Pharmaceutical Education, 75(1), 10. Retrieved March 4, 2026, from [Link]

-

A review: Imidazole synthesis and its biological activities. (2016). International Journal of Pharmaceutical Science and Research. Retrieved March 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 5. 4-(Methylthio)imidazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Methyl-1H-imidazole-2-thiol | CAS 3247-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 10. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peacta.org [peacta.org]

- 14. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CA2083605A1 - Method for synthesis of omeprazole - Google Patents [patents.google.com]

- 20. EP0931076A1 - Method of omeprazole preparation - Google Patents [patents.google.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

4-methyl-2-(methylthio)-1H-imidazole in epoxy curing agents

Application Note: 4-Methyl-2-(methylthio)-1H-imidazole as a Latent Curing Agent and Adhesion Promoter in High-Performance Epoxy Systems

Executive Summary

This technical guide details the application of 4-methyl-2-(methylthio)-1H-imidazole (CAS: 14395-85-8) as a specialized latent curing agent and accelerator for epoxy resins. Unlike commodity imidazoles (e.g., 2-MI, 2-E4MZ), this derivative incorporates a methylthio (-SMe) group at the 2-position. This structural modification introduces unique electronic and steric properties, offering a superior balance between shelf-life stability (latency) and reactivity, while significantly enhancing adhesion to metal substrates—particularly copper—through sulfur-metal coordination.

Target Audience: Materials Scientists, Formulation Chemists, and R&D Engineers in electronics packaging (PCBs), structural adhesives, and composite manufacturing.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-methyl-2-(methylthio)-1H-imidazole |

| Synonyms | 2-Methylthio-4-methylimidazole; 4-Methyl-2-methylmercaptoimidazole |

| CAS Number | 14395-85-8 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 53–56 °C |

| Purity Grade | >98% (Often available in Pharma-grade due to Cimetidine synthesis) |

Mechanism of Action

The curing mechanism involves anionic polymerization initiated by the imidazole nitrogen.[1][2] 4-methyl-2-(methylthio)-1H-imidazole functions as a Lewis base catalyst.

-

Initiation: The secondary amine (N1-H) or the pyridine-type nitrogen (N3) attacks the epoxide ring, opening it to form an alkoxide anion.

-

Adduct Formation: The imidazole forms a 1:1 or 1:2 adduct with epoxy groups.[3] The bulky -SMe group at the 2-position creates steric hindrance, delaying the onset of this initial attack at room temperature (Latency).

-

Propagation: The generated alkoxide anion propagates the polymerization by attacking other epoxide rings, forming a crosslinked ether network.

-

Adhesion Enhancement: The sulfur atom in the methylthio group acts as a soft base, coordinating effectively with soft acid metals (like Copper Cu²⁺/Cu⁰), improving interfacial bond strength.

Figure 1: Mechanistic pathway of epoxy curing and simultaneous metal adhesion promotion.[4]

Experimental Protocol: Formulation & Curing

Objective: To prepare a one-component (1K) epoxy adhesive with high latency and copper adhesion.

Materials Required

-

Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ≈ 185–190 (e.g., EPON 828).

-

Curing Agent: 4-methyl-2-(methylthio)-1H-imidazole (CAS 14395-85-8).

-

Solvent (Optional): Methyl ethyl ketone (MEK) or Acetone (if solvent blending).

-

Equipment: High-shear mixer, planetary centrifugal mixer (Thinky), Vacuum oven, DSC.

Step-by-Step Methodology

1. Stoichiometric Calculation (Catalytic Loading) Unlike stoichiometric hardeners (amines), imidazoles are used catalytically.

-

Standard Loading: 2 – 5 phr (parts per hundred resin).

-

Recommendation: Start with 3 phr for an optimal balance of cure speed and thermal properties (

).

2. Dispersion Strategy (Critical for Latency) Since the melting point is 53–56°C, you have two processing options:

-

Option A: Melt Blending (Homogeneous, Lower Latency)

-

Heat the epoxy resin to 60°C.

-

Add the crystalline imidazole.

-

Mix until fully dissolved (clear solution).

-

Cool rapidly to room temperature.

-

Note: This activates the catalyst slightly; pot life will be reduced (approx. 24-48 hours).

-

-

Option B: Dispersion (Heterogeneous, High Latency) – PREFERRED

-

Micronize the imidazole crystals to <10 µm particle size (using a jet mill or mortar).

-

Disperse the powder into the liquid resin at Room Temperature (25°C) using a planetary mixer (2000 rpm, 2 mins).

-

Keep the resin temperature below 40°C during mixing to prevent premature melting/dissolution.

-

Result: The solid particles remain inactive until the curing temperature exceeds the melting point (~55°C), providing excellent shelf life.

-

3. Degassing

-

Place the mixture in a vacuum chamber (-0.1 MPa) for 10-15 minutes to remove entrapped air bubbles.

4. Curing Schedule

-

Gelation: 80°C for 30 minutes (Activates the catalyst as it melts/dissolves).

-

Full Cure: 120°C for 1 hour OR 150°C for 30 minutes.

-

Post Cure (Optional for max

): 180°C for 1 hour.

Characterization & Testing

A. Thermal Analysis (DSC)

Run Differential Scanning Calorimetry (DSC) to determine reactivity.[3][5]

-

Ramp: 10°C/min from 25°C to 250°C.

-

Expected Onset Temperature: ~70–80°C (correlating with MP + dissolution).

-

Peak Exotherm: ~110–130°C.

B. Storage Stability (Latency)

Measure viscosity over time at 25°C.

| Formulation Strategy | Initial Viscosity (cP) | Viscosity after 1 Week | Viscosity after 1 Month |

| Melt Blend | 12,000 | 25,000 (Significant increase) | Gel / Solid |

| Dispersed Solid | 12,500 | 13,000 (Stable) | <15,000 (Usable) |

C. Adhesion Testing (Lap Shear)

Prepare Al-Al or Cu-Cu lap shear specimens.

-

Substrate: Copper alloy 110.

-

Cure: 120°C / 1 hr.

-

Result: Expect 15-20% higher shear strength compared to 2-methylimidazole (2-MI) due to S-Cu interactions.

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for formulating with 4-methyl-2-(methylthio)-1H-imidazole.

Safety & Handling

-

Health Hazard: Imidazoles are generally irritants. The methylthio derivative should be handled with standard PPE (gloves, goggles).

-

Odor: Thio-compounds can have a sulfurous odor; ensure adequate ventilation during the heating/curing phase.

-

Storage: Store in a cool, dry place (<25°C) in tightly sealed containers to prevent moisture absorption, which can degrade latency.

References

-

Chemical Source & Properties. "4-methyl-2-(methylthio)-1H-imidazole (CAS 14395-85-8) Physicochemical Properties." ChemSrc. Available at: [Link]

-

Synthesis & Application Context. "4-methyl Imidazole... Epoxy Resin Curing Agent and Cimetidine Intermediate." TradeIndia / Wuhan Bright Chemical. Available at: [Link]

-

General Imidazole Curing Mechanism. Ricciardi, F., et al. "Mechanism of imidazole catalysis in the curing of epoxy resins." Journal of Polymer Science: Polymer Letters Edition, 1982.[6] Available at: [Link]

-

Latent Curing Agents. "Imidazole Curing Agents for Epoxy Resins." Evonik Industries / Jayhawk. Available at: [Link]

Sources

crystallization methods for 4-methyl-2-(methylthio)-1H-imidazole

An In-Depth Guide to the Crystallization of 4-methyl-2-(methylthio)-1H-imidazole

Introduction: The Critical Role of Crystallization

The isolation and purification of active pharmaceutical ingredients (APIs) and other high-value chemical intermediates are paramount in drug development and materials science. The crystalline form of a compound dictates many of its critical physicochemical properties, including stability, solubility, and bioavailability. For 4-methyl-2-(methylthio)-1H-imidazole, a heterocyclic compound with potential applications as a chemical intermediate in pharmaceuticals[1], obtaining high-quality single crystals is a crucial step. High-quality crystals are essential for unambiguous structure elucidation through techniques like Single Crystal X-ray Diffraction (SCXRD), which provides definitive information on molecular structure and packing[2][3][4].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 4-methyl-2-(methylthio)-1H-imidazole. We will delve into the theoretical underpinnings of crystallization, explore multiple field-proven protocols, and offer insights into troubleshooting common challenges. The methodologies described herein are designed to be self-validating, providing a systematic approach to producing high-quality crystalline material.

Part 1: Foundational Principles of Crystallization

Successful crystallization is a controlled process of transitioning a molecule from a disordered state in solution to a highly ordered, solid crystalline lattice. This process is governed by the principles of supersaturation, nucleation, and crystal growth[2][5].

-

Supersaturation: This is the essential driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium. This unstable state can be achieved by various means, such as cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.

-

Nucleation: This is the initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. Nucleation can be spontaneous (homogeneous) or induced by impurities, dust particles, or scratches on the container surface (heterogeneous)[6].

-

Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more solute molecules from the solution. The rate of growth must be carefully controlled; if it is too rapid, impurities can become trapped in the lattice, and the crystal quality will be poor[5][7].

The relationship between these phases can be visualized in a solubility diagram. The goal of any crystallization experiment is to slowly guide the solution into the metastable zone, where nucleation and growth can occur in a controlled manner.

Sources

- 1. cspi.org [cspi.org]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Methyl Iodide Removal in Imidazole Synthesis

Topic: Removing Unreacted Methyl Iodide (MeI) from Imidazole Synthesis Ticket ID: #MeI-REM-001 Status: Resolved Support Level: Tier 3 (Senior Application Scientist)

Critical Safety Alert

WARNING: NEUROTOXIN & CARCINOGEN Methyl iodide (MeI) is a volatile alkylating agent (bp 42.5°C). It is a suspected human carcinogen and a potent neurotoxin.

-

Volatility: Its low boiling point means it readily escapes into the lab atmosphere if not properly trapped.

-

Permeability: MeI can penetrate standard nitrile gloves. Double-gloving or using Silver Shield/Laminate gloves is mandatory.

-

Detection: Do not rely on smell. If you smell it, you are already overexposed.

The Core Issue: Why is MeI Hard to Remove?

In the N-methylation of imidazole, researchers often use an excess of MeI (1.1 – 1.5 equivalents) to drive the reaction to completion. The challenge lies in removing this unreacted excess without:

-

Contaminating the lab (via rotary evaporator exhaust).

-

Forming impurities (via over-alkylation to the imidazolium salt).

-

Losing product (due to water solubility of 1-methylimidazole).

Recommended Protocols (Troubleshooting Guide)

Method A: Chemical Quenching (The "Gold Standard" for Safety)

Best for: Large scales (>5g), safety-critical environments, or when rotary evaporation is unsafe.

The Logic: Hydrolysis of MeI with aqueous NaOH is kinetically slow (SN2 reaction with hard nucleophile OH⁻ is sluggish). Aminolysis (using ammonia or an amine) is significantly faster and converts volatile MeI into a non-volatile, water-soluble quaternary ammonium salt.

Protocol:

-

Cool Down: Cool the reaction mixture to 0°C.

-

The Quench: Add aqueous Ammonia (25-30%) or Ethanolamine (10-20 mol% excess relative to the remaining MeI).

-

Why Ammonia? It reacts rapidly to form methylammonium iodide salts, which are highly water-soluble.

-

Why Ethanolamine? It is less volatile than ammonia and forms a very polar salt.

-

-

Stirring: Stir vigorously for 30–60 minutes at room temperature.

-

Verification: (Optional) Check TLC; the mobile MeI spot should disappear, replaced by a baseline spot (the salt).

-

Workup:

-

Dilute with water.

-

Extract the product (1-methylimidazole) with an organic solvent (DCM or Ethyl Acetate).

-

Note: The quaternary ammonium salt (from the quench) and any imidazolium byproducts will remain in the aqueous layer.

-

Method B: Physical Removal (Controlled Evaporation)

Best for: Small scales (<1g), high-throughput screening, or when aqueous workup is difficult.

The Logic: Exploits the large boiling point difference between MeI (42.5°C) and 1-methylimidazole (~198°C).

Protocol:

-

Trap Setup (CRITICAL): Place a secondary trap between your rotary evaporator and the vacuum pump. Cool this trap with Dry Ice/Acetone (-78°C) or Liquid Nitrogen.

-

Failure to do this will vent MeI into the pump oil and the lab exhaust.

-

-

Bath Temp: Set water bath to 35–40°C (do not overheat).

-

Pressure: Lower pressure gradually. MeI will distill over first.

-

Disposal: The solvent trap now contains concentrated MeI. Treat this liquid as hazardous waste (P-list equivalent). Do not pour down the drain. Quench the trap contents with ammonia before disposal.

Comparative Analysis of Quenching Agents

| Quenching Agent | Reactivity (SN2) | Byproduct Solubility | Pros | Cons |

| Aq. NaOH / KOH | Slow | High (NaI + MeOH) | Cheap, available | Ineffective for rapid quenching; MeI persists for hours/days. |

| Ammonium Hydroxide | Fast | High (Methylammonium salts) | Rapid, cheap, easy to wash away | Ammonia smell; requires ventilation. |

| Ethanolamine | Fast | Very High | Low volatility, forms polar salts | Harder to remove if it extracts into organic layer (rare). |